bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol
Description
Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol (CAS: 131180-45-5) is a chiral compound with the molecular formula C₁₇H₁₇F₂NO and a molecular weight of 289.32 g/mol . Its structure features two para-fluorinated phenyl groups attached to a methanol-substituted pyrrolidine ring in the (2S)-configuration. This compound is structurally related to antipsychotic drugs like fluspirilene and pimozide, which utilize the bis(4-fluorophenyl)methanol moiety as a key pharmacophore .
Properties
IUPAC Name |
bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOIELLUBQRIOJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis typically begins with the condensation of 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate derivative in the presence of a chiral catalyst. The reaction proceeds via a Michael addition-cyclization sequence, where the catalyst induces asymmetry during the formation of the pyrrolidine ring. Molecular sieves or azeotropic water removal systems are employed to enhance reaction efficiency by eliminating water, a byproduct that can deactivate the catalyst.
Optimization of Reaction Conditions
Key parameters influencing yield and enantiomeric excess (ee) include:
-
Catalyst loading : 5–10 mol% of diphenylprolinol-TBDMS.
-
Solvent : Ethyl acetate or toluene, chosen for their compatibility with dehydrating agents.
-
Temperature : Reactions are conducted at 0–30°C to balance reaction rate and stereocontrol.
Under optimized conditions, the intermediate pyrrolidine derivative is obtained in 50–65% yield with >99% ee, which is subsequently reduced to the target methanol derivative using sodium borohydride in the presence of BF3·OEt2.
Reductive Amination Strategies
Reductive amination offers an alternative pathway for constructing the pyrrolidine moiety while introducing the bis(4-fluorophenyl)methanol group. This method involves the condensation of a ketone precursor with a primary amine, followed by in situ reduction.
Substrate Preparation and Coupling
The ketone precursor, bis(4-fluorophenyl)ketone, is reacted with (S)-pyrrolidin-2-amine under acidic conditions. BF3·Et2O serves as a Lewis acid to activate the ketone, facilitating nucleophilic attack by the amine. The resulting imine is reduced using NaBH4 or catalytic hydrogenation to yield the desired methanol derivative.
Yield and Stereochemical Outcomes
This method achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to minimize over-reduction byproducts. The stereochemical purity is highly dependent on the chiral amine starting material, with reported ee values exceeding 95% when enantiomerically pure (S)-pyrrolidin-2-amine is used.
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for the two primary methods:
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Organocatalytic Asymmetry | Diphenylprolinol-TBDMS | 70–80 | 97 | High stereocontrol, scalable |
| Reductive Amination | BF3·Et2O, NaBH4 | 60–70 | >95 | Simplicity, avoids chiral resolution |
Challenges in Purification and Scale-Up
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]ketone.
Reduction: Formation of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
This compound has garnered attention for its potential therapeutic applications, especially in treating neurological disorders. Its structure allows for interaction with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions like schizophrenia and depression .
Case Study: Antipsychotic Drug Development
Research indicates that derivatives of this compound can serve as intermediates in synthesizing antipsychotic medications. For instance, it has been utilized in the synthesis of fluspirilene and pimozide, both of which are effective in treating psychotic disorders. The fluorine substitution enhances lipophilicity, improving bioavailability and efficacy .
Diverse Biological Profiles
Compounds containing the pyrrolidine moiety, such as this compound, have shown a range of biological activities including anti-inflammatory and neuroprotective effects. These activities are often attributed to their interactions with specific biological targets influenced by their structural features .
Mechanism of Action
The spatial orientation of substituents on the pyrrolidine ring is critical for binding affinity to receptors. Studies have shown that modifications to the methanol group or phenyl substituents can significantly alter the compound's pharmacological profile, suggesting avenues for drug design .
Enantioselective Reactions
Catalytic Applications
Beyond its role in drug development, this compound has been explored as an organocatalyst in enantioselective reactions. Its unique structural properties enable it to facilitate reactions with high selectivity, making it useful in synthesizing chiral compounds essential in pharmaceuticals .
Mechanism of Action
The mechanism of action of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(4-fluorophenyl)methanol
- Structure: Lacks the pyrrolidine ring; simpler diphenylmethanol backbone.
- Role : A building block for antipsychotics (e.g., fluspirilene) and synthesis of antibiotics like tunicamycin V .
- Key Differences : The absence of the pyrrolidine ring reduces structural complexity and likely diminishes receptor-binding specificity compared to the target compound.
Flunarizine (R 14 950)
- Structure : Contains a bis(4-fluorophenyl)methyl group linked to a piperazine-cinnamyl moiety .
- Metabolism: Undergoes oxidative N-dealkylation to produce bis(4-fluorophenyl)methanol as a major metabolite .
- Therapeutic Use : Calcium channel blocker for migraine and vertigo.
- Key Differences: The piperazine-cinnamyl moiety confers distinct pharmacokinetics (e.g., enterohepatic circulation of metabolites) compared to the pyrrolidine methanol structure in the target compound .
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol
- Structure: Features an octylphenyl-substituted pyrrolidine methanol.
- Activity: Demonstrates cytotoxicity against murine hematopoietic FL5.12 cells at 2.5 µM, but hybridizing it with phenothiazine reduces potency .
- Key Differences : The octylphenyl group enhances lipophilicity, while the bis(4-fluorophenyl) groups in the target compound may improve metabolic stability and receptor affinity .
Canagliflozin
- Structure : Contains a (4-fluorophenyl)thiophene group and a glucose-like moiety.
- Therapeutic Use : SGLT2 inhibitor for diabetes management.
- Key Differences: The fluorophenyl group in canagliflozin is part of a thiophene system, diverging from the diphenylmethanol scaffold, and its pharmacological target (SGLT2) is distinct from CNS receptors .
Comparative Data Table
*Estimated based on structural analogs.
Mechanistic and Pharmacokinetic Insights
- Receptor Interactions : The bis(4-fluorophenyl) group is common in antipsychotics, suggesting dopamine receptor modulation, while the pyrrolidine ring may enhance blood-brain barrier penetration due to moderate lipophilicity (logP = 3.01) .
- Metabolism : Unlike flunarizine, which undergoes N-dealkylation, the target compound’s pyrrolidine ring may undergo oxidation or ring-opening, altering its metabolic fate .
- Cytotoxicity: Structural analogs with pyrrolidine methanol moieties show nutrient transporter downregulation, but hybridizing with phenothiazine reduces efficacy, highlighting the sensitivity of activity to substituents .
Biological Activity
Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by the following structure:
The synthesis typically involves the reaction of 4-fluorophenyl derivatives with pyrrolidine under controlled conditions. The detailed synthetic pathway can be referenced from various studies focusing on similar compounds.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may exhibit affinity towards serotonin receptors, particularly the 5-HT1A subtype, which plays a crucial role in mood regulation and anxiety.
Affinity Studies
In vitro binding assays have demonstrated that derivatives of this compound show varying degrees of affinity for serotonin receptors. For instance, one study reported that related compounds displayed micromolar affinities (K_i values around 2.30 μM) towards 5-HT1A receptors . This suggests potential applications in treating mood disorders.
Antidepressant Activity
A notable case study involved the evaluation of this compound in animal models for antidepressant-like effects. The compound was administered to rodents, and behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. These findings support its potential as a novel antidepressant agent.
Antimicrobial Properties
Another area of investigation has been the antimicrobial activity of this compound. Research has shown that certain derivatives possess significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at levels comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Comparative Biological Activity Table
| Compound | Target | Activity | K_i (μM) | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | 5-HT1A receptor | Antidepressant-like | 2.30 | N/A |
| Related Compound A | Staphylococcus aureus | Antibacterial | N/A | 62.5 |
| Related Compound B | E. coli | Antibacterial | N/A | 78.12 |
In Silico Studies
Computational studies have been employed to further understand the binding interactions between this compound and its target receptors. Molecular docking simulations suggest that the hydroxyl group in the compound may facilitate hydrogen bonding with receptor sites, enhancing binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
